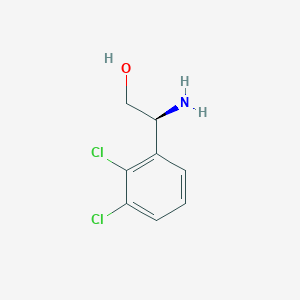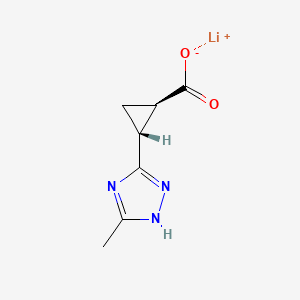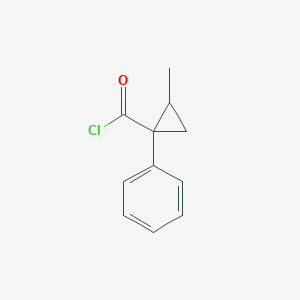
2-Methyl-1-phenylcyclopropane-1-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-phenylcyclopropane-1-carbonyl chloride is a chemical compound that belongs to the class of carbonyl chlorides. It is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-phenylcyclopropane-1-carbonyl chloride typically involves the reaction of 2-Methyl-1-phenylcyclopropane-1-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride . The general reaction scheme is as follows:
[ \text{2-Methyl-1-phenylcyclopropane-1-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
化学反应分析
Types of Reactions
2-Methyl-1-phenylcyclopropane-1-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-Methyl-1-phenylcyclopropane-1-carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under basic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Hydrolysis: Water or aqueous base (e.g., NaOH) under mild conditions.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution reactions.
Alcohols: Formed through reduction reactions.
Carboxylic Acids: Formed through hydrolysis reactions.
科学研究应用
2-Methyl-1-phenylcyclopropane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2-Methyl-1-phenylcyclopropane-1-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, depending on the nature of the nucleophile. The molecular targets and pathways involved are primarily related to its chemical reactivity and the formation of covalent bonds with nucleophiles .
相似化合物的比较
Similar Compounds
- 1-Phenyl-1-cyclopropanecarboxylic acid
- Methyl 1-phenylcyclopropane-1-carboxylate
- 1-Methyl-2-phenylcyclopropane
Uniqueness
2-Methyl-1-phenylcyclopropane-1-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. Its structure allows for the formation of a wide range of derivatives, making it valuable in various fields of research and industry.
属性
分子式 |
C11H11ClO |
|---|---|
分子量 |
194.66 g/mol |
IUPAC 名称 |
2-methyl-1-phenylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C11H11ClO/c1-8-7-11(8,10(12)13)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChI 键 |
ZESRJQCTVWJPQY-UHFFFAOYSA-N |
规范 SMILES |
CC1CC1(C2=CC=CC=C2)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


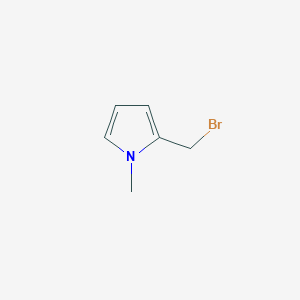
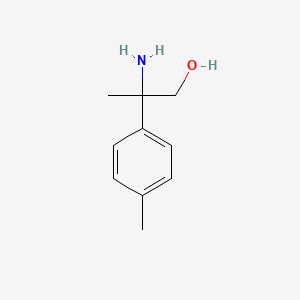
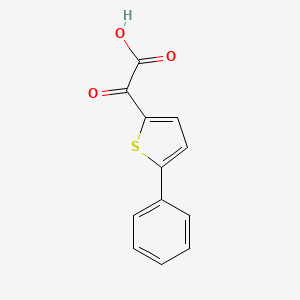
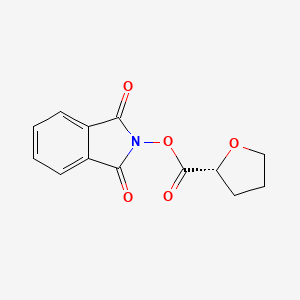

![(2E)-N-[4-(acetylamino)phenyl]-3-{2-[(2-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enamide](/img/structure/B13557915.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.3]hexane-4-carboxylicacid](/img/structure/B13557919.png)
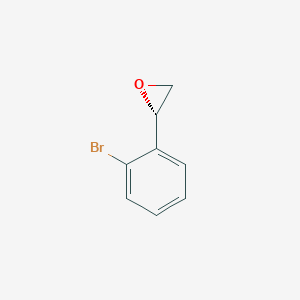
![tert-butylN-[(2-methylprop-2-en-1-yl)oxy]carbamate](/img/structure/B13557941.png)
![2-{1-[2-(pyrimidin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride](/img/structure/B13557947.png)
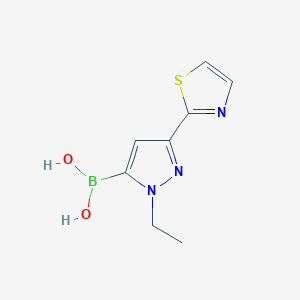
![1-[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]piperazine dihydrochloride](/img/structure/B13557955.png)
